molecular formula C25H21ClFN5O2S B2942371 5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-24-8

5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2942371
CAS RN: 887220-24-8
M. Wt: 509.98
InChI Key: FVBYHOHZZRLYMW-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H21ClFN5O2S and its molecular weight is 509.98. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

A significant application of derivatives similar to the compound involves their antimicrobial properties. The synthesis of azole derivatives, including those with triazole groups, has been explored for their potential in combating microbial infections. For example, some newly synthesized compounds have displayed activity against tested microorganisms, highlighting the potential of such chemical structures in antimicrobial applications (Başoğlu et al., 2013). Additionally, compounds with 1,2,4-triazole derivatives have shown good to moderate activities against test microorganisms, further supporting the interest in these chemicals for antimicrobial purposes (Bektaş et al., 2007).

Anticancer and Antiangiogenic Effects

The investigation into the anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives, which share a structural resemblance with the compound of interest, indicates their potential in cancer therapy. These compounds have been shown to inhibit tumor growth and suppress tumor-induced angiogenesis in mice models, suggesting their applicability in anticancer therapy (Chandrappa et al., 2010).

Anti-inflammatory and Analgesic Properties

The exploration of thiazolo[3,2-b]-1,2,4-triazol-5-ols for their anti-inflammatory and analgesic properties has yielded positive results. Derivatives bearing piperazine groups have demonstrated significant dose-dependent analgesic and anti-inflammatory activities without causing gastric lesions, indicating their therapeutic potential in managing pain and inflammation (Tozkoparan et al., 2004).

Solubility and Physicochemical Properties

The solubility thermodynamics and partitioning processes of novel antifungal compounds, including those from the 1,2,4-triazole class, have been extensively studied. These studies provide valuable insights into the physicochemical properties and solubility behavior of such compounds in various solvents, which are crucial for their formulation and therapeutic application (Volkova et al., 2020).

Molecular Docking Studies

Research into the molecular docking and stability of benzimidazole derivatives bearing triazole groups as EGFR inhibitors offers a glimpse into the mechanistic actions of these compounds in anti-cancer activity. Such studies are pivotal for the design and development of targeted cancer therapies (Karayel, 2021).

properties

IUPAC Name

5-[(2-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN5O2S/c26-19-5-2-1-4-18(19)21(31-13-11-30(12-14-31)17-9-7-16(27)8-10-17)22-24(33)32-25(35-22)28-23(29-32)20-6-3-15-34-20/h1-10,15,21,33H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBYHOHZZRLYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CC=C3Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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